![molecular formula C14H16N2O2 B2941017 1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one CAS No. 5012-03-3](/img/structure/B2941017.png)

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is not detailed in the available sources.Molecular Structure Analysis

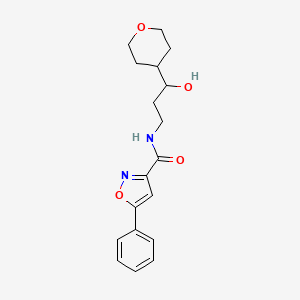

The molecular structure of “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The structure also includes a phenyl group and an oxopyrrolidinyl group .Aplicaciones Científicas De Investigación

Drug Discovery and Development

Pyrrolidine derivatives are extensively used in drug discovery due to their ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The non-planarity of the pyrrolidine ring allows for increased three-dimensional coverage, enhancing the interaction with biological targets. This compound’s derivatives have been investigated for their potential as selective androgen receptor modulators (SARMs), which are promising for treating conditions like muscle wasting and osteoporosis .

Enantioselective Synthesis

The stereogenicity of the pyrrolidine ring makes it significant for enantioselective synthesis, which is crucial in producing compounds with the desired chirality . Chiral compounds have applications in creating pharmaceuticals where the activity is associated with a single enantiomer, making the separation and synthesis of these enantiomers vital .

Antimicrobial Activity

Structure-activity relationship (SAR) studies have shown that pyrrolidine derivatives can be tailored to enhance antimicrobial activity. Modifications to the N′-substituents and phenyl substituents have been shown to increase antibacterial properties, indicating potential applications in developing new antibiotics .

Pharmacokinetics Modification

Pyrrolidine derivatives are also used to modify the pharmacokinetic profiles of drugs. By altering the structure of these compounds, researchers can influence how drugs are absorbed, distributed, metabolized, and excreted from the body, optimizing their efficacy and safety .

Chemical Research and Synthesis

In chemical research, pyrrolidine derivatives serve as intermediates in the synthesis of complex molecules. Their inherent reactivity and versatility make them valuable in constructing diverse chemical structures for further investigation and application .

Biological Activity Profiling

The different stereoisomers of pyrrolidine derivatives can lead to varied biological profiles. This property is exploited in profiling the biological activity of drug candidates, where the spatial orientation of substituents can significantly impact the binding mode to proteins .

Industrial Applications

While specific industrial applications of “1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one” are not directly mentioned in the available literature, pyrrolidine derivatives are known to be used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives, which have industrial relevance .

Antioxidant Properties

Some pyrrolidine-2-one derivatives exhibit antioxidant activities, suggesting that this compound could be explored for its potential in creating antioxidants. These properties are beneficial in developing treatments for oxidative stress-related diseases .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrrolidine scaffold have been reported to interact with various targets, including receptors and enzymes .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to influence various biological pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

The structure of the compound, particularly the presence of the pyrrolidine ring, could potentially influence its stability and interaction with environmental factors .

Propiedades

IUPAC Name |

1-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-13-3-1-9-15(13)11-5-7-12(8-6-11)16-10-2-4-14(16)18/h5-8H,1-4,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOILDXNHBGQJJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49644116 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-[4-(2-Oxopyrrolidin-1-yl)phenyl]pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2940934.png)

![[4-Chloro-3-(pyrrolidin-1-yl)phenyl]boronic acid](/img/structure/B2940935.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2940938.png)

![N-[4-(2-chloroacetamido)-2,5-dimethoxyphenyl]benzamide](/img/structure/B2940943.png)

![2-[4-(4-Morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2940949.png)

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)